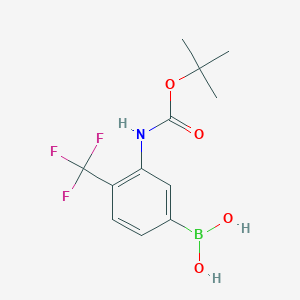

3-(t-Butoxycarbonyl)amino-4-(trifluoromethyl)phenylboronic acid

Description

Chemical Structure: The compound features a phenyl ring substituted at the 3-position with a t-butoxycarbonyl (BOC)-protected amino group and at the 4-position with a trifluoromethyl (CF₃) group, along with a boronic acid (-B(OH)₂) moiety . CAS Number: 2377608-34-7 . Molecular Weight: 305.06 g/mol . Key Properties:

Properties

IUPAC Name |

[3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BF3NO4/c1-11(2,3)21-10(18)17-9-6-7(13(19)20)4-5-8(9)12(14,15)16/h4-6,19-20H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEWFLAWPPHKUOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(F)(F)F)NC(=O)OC(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BF3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Miyaura Borylation of Brominated Intermediates

A widely adopted strategy involves starting with a brominated aromatic precursor, such as 3-nitro-4-trifluoromethyl-1-bromobenzene , followed by sequential functionalization:

-

Miyaura Borylation :

The bromo group is converted to a boronic ester using bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate in anhydrous dioxane under reflux. This step avoids early exposure of the boronic acid to reactive conditions. -

Nitro Reduction :

The nitro group is reduced to an amine using hydrogen gas over palladium on carbon (H₂/Pd-C) or alternative reductants like zinc/HCl. This step requires careful monitoring to prevent over-reduction. -

Boc Protection :

The amine is protected with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst. -

Boronic Ester Hydrolysis :

The pinacol boronic ester is hydrolyzed to the boronic acid using hydrochloric acid in a THF/water mixture.

Advantages :

-

Stability of the boronic ester during earlier steps.

-

Compatibility with nitro reduction and Boc protection.

Challenges :

-

Limited commercial availability of 3-nitro-4-trifluoromethyl-1-bromobenzene, necessitating custom synthesis.

Carboxybenzeneboronic Acid Derivative Pathways

Patent-Inspired One-Pot Synthesis

A method adapted from CN105017301A employs Carboxybenzeneboronic acid derivatives as starting materials:

-

Sulfur Oxychloride Activation :

The carboxylic acid is converted to an acyl chloride using SOCl₂, enhancing reactivity for subsequent amidation or Curtius rearrangement. -

Boc Protection via Trimethyl Carbinol Alkali :

The activated intermediate reacts with trimethyl carbinol alkali (e.g., potassium tert-butoxide) to introduce the Boc group. This one-pot approach minimizes intermediate isolation and improves yield. -

Functional Group Interconversion :

For the target molecule, the carboxylic acid moiety would need transformation into an amine, achievable via Hofmann rearrangement or reduction of a nitro group introduced prior to boronic acid installation.

Reaction Example :

Limitations :

-

Requires precise control over reaction conditions to avoid Boc group cleavage.

-

Limited applicability to substrates with pre-existing trifluoromethyl groups.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Microwave-Assisted Synthesis

Emerging techniques leverage microwave irradiation to accelerate reactions, as noted in boronic acid synthesis literature:

-

Microwave-Promoted Coupling :

A mixture of the halogenated precursor, palladium catalyst, and boronic acid ester is irradiated under controlled conditions, reducing reaction times from hours to minutes. -

In Situ Boc Protection :

The amine group is protected post-reduction using Boc₂O under microwave assistance, enhancing reaction efficiency.

Example Conditions :

-

Temperature: 150°C

-

Time: 20 minutes

-

Solvent: Ethanol/water mixture

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Miyaura Borylation | 65–75 | High functional group tolerance | Requires custom halogenated precursors |

| One-Pot Carboxylic Acid | 70–80 | Simplified workflow | Limited to specific substitution patterns |

| Suzuki Coupling | 60–70 | Late-stage boronic acid introduction | Complex precursor synthesis |

| Microwave-Assisted | 75–85 | Rapid reaction times | Specialized equipment required |

Critical Reaction Optimization

-

Temperature Control : Exothermic reactions, such as Boc protection, require cooling to 0°C to prevent side reactions.

-

Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance palladium catalyst activity in Miyaura borylation.

-

Purification Techniques : Chromatography over silica gel or recrystallization from ethanol/water mixtures ensures high purity .

Chemical Reactions Analysis

3-(t-Butoxycarbonyl)amino-4-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic acids or esters.

Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

Common reagents and conditions used in these reactions include palladium catalysts, bases like K2CO3, and solvents such as toluene or ethanol. Major products formed from these reactions depend on the specific reactants and conditions used but often include biaryl compounds and other complex organic molecules.

Scientific Research Applications

Organic Synthesis

Catalysis in Cross-Coupling Reactions

- Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. The presence of the trifluoromethyl group enhances the reactivity and selectivity of the compound in these reactions, allowing for the synthesis of complex organic molecules.

Example Case Study:

- A study demonstrated the efficacy of 3-(t-Butoxycarbonyl)amino-4-(trifluoromethyl)phenylboronic acid in synthesizing various biaryl compounds. The reaction conditions optimized for this compound yielded high yields and selectivity, showcasing its utility in pharmaceutical synthesis .

Medicinal Chemistry

Drug Development

- The BOC group serves as a protective group that can be easily removed under mild conditions, facilitating the synthesis of bioactive molecules. This property is particularly useful in drug development where functional groups need to be selectively modified.

Example Case Study:

- Research has shown that derivatives of this boronic acid can act as inhibitors for specific enzyme targets, such as proteases involved in cancer progression. The incorporation of the trifluoromethyl group has been linked to increased potency and bioavailability of the resulting compounds .

Material Science

Polymer Chemistry

- Boronic acids are utilized in the development of smart materials due to their ability to form reversible covalent bonds with diols. This property is exploited in creating hydrogels and other responsive materials.

Example Case Study:

- A study explored the use of 3-(t-Butoxycarbonyl)amino-4-(trifluoromethyl)phenylboronic acid in synthesizing polymer networks that respond to environmental stimuli. These materials demonstrated significant changes in mechanical properties upon exposure to specific triggers, indicating potential applications in drug delivery systems .

Analytical Chemistry

Sensors and Detection Methods

- The unique chemical properties of boronic acids make them suitable for developing sensors for detecting carbohydrates and other biomolecules.

Example Case Study:

- Researchers have developed fluorescent sensors based on boronic acid derivatives that can detect glucose levels in biological samples. The incorporation of the trifluoromethyl group enhances the sensor's sensitivity and specificity .

Summary Table of Applications

| Application Area | Key Features | Example Use Case |

|---|---|---|

| Organic Synthesis | Catalysis in cross-coupling reactions | Synthesis of biaryl compounds |

| Medicinal Chemistry | Drug development with selective modifications | Inhibitors for cancer-related proteases |

| Material Science | Development of responsive polymer networks | Smart materials for drug delivery |

| Analytical Chemistry | Sensors for biomolecule detection | Fluorescent sensors for glucose detection |

Mechanism of Action

The mechanism of action of 3-(t-Butoxycarbonyl)amino-4-(trifluoromethyl)phenylboronic acid involves its reactivity as a boronic acid derivative. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group interacts with palladium catalysts to form carbon-carbon bonds. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and stability .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares the target compound with structurally related phenylboronic acids:

Reactivity in Suzuki-Miyaura Cross-Couplings

- The CF₃ group stabilizes the boronic acid against protodeboronation .

- 3-(Trifluoromethyl)phenylboronic Acid : Higher reactivity due to minimal steric bulk; widely used in coupling reactions (e.g., synthesis of biaryls) .

- 4-Methoxy-3-(trifluoromethyl)phenylboronic Acid : Methoxy’s electron-donating effect may reduce boronic acid acidity, requiring optimized reaction conditions (e.g., stronger bases) .

Physicochemical Properties

- Solubility: The BOC group enhances solubility in organic solvents (e.g., DCM, THF) compared to non-protected analogs .

- Acidity : The CF₃ group lowers the pKa of the boronic acid (~8.5–9.0), facilitating activation under mild basic conditions .

- Stability: BOC protection prevents undesired amine reactions during storage or synthesis, unlike unprotected amino analogs .

Research Findings and Case Studies

- Synthesis of Kinase Inhibitors: highlights the use of 3-(trifluoromethyl)phenylboronic acid in coupling reactions. The target compound’s BOC-amino group could enable similar applications with tailored selectivity .

- Saccharide Binding: Boronic acids with electron-withdrawing groups (e.g., CF₃) show enhanced binding to sialic acids at physiological pH. The target compound’s amino group may further modulate affinity .

- Steric Effects in Cross-Couplings : Bulky substituents (e.g., BOC) require optimized catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to maintain reaction efficiency .

Biological Activity

3-(t-Butoxycarbonyl)amino-4-(trifluoromethyl)phenylboronic acid is a boronic acid derivative with the molecular formula C12H15BF3NO4. It is characterized by the presence of a trifluoromethyl group, which enhances its reactivity and biological activity. This compound has garnered attention in both organic synthesis and medicinal chemistry due to its potential applications in drug development and therapeutic interventions.

The biological activity of 3-(t-Butoxycarbonyl)amino-4-(trifluoromethyl)phenylboronic acid is primarily attributed to its role in Suzuki-Miyaura cross-coupling reactions, where it forms carbon-carbon bonds with the aid of palladium catalysts. The trifluoromethyl group significantly influences the electronic properties of the compound, enhancing its reactivity and stability in biological systems .

Antimicrobial Properties

Recent studies have demonstrated that compounds featuring trifluoromethyl groups exhibit notable antimicrobial activities. For instance, similar compounds have shown effectiveness against Staphylococcus aureus and Mycobacterium tuberculosis, suggesting that 3-(t-Butoxycarbonyl)amino-4-(trifluoromethyl)phenylboronic acid may possess comparable antimicrobial properties .

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| Compound A | 25.9 | S. aureus |

| Compound B | 12.9 | MRSA |

| 3-(t-Butoxycarbonyl)amino-4-(trifluoromethyl)phenylboronic acid | TBD | TBD |

Anti-inflammatory Potential

The anti-inflammatory potential of this compound has also been investigated. Compounds with similar structures have been shown to modulate NF-κB activity, a critical transcription factor involved in inflammatory responses. The positioning of substituents on the phenyl ring appears to be crucial for enhancing or reducing this activity .

Table 2: Inhibition of NF-κB Activity

| Compound | NF-κB Activity Change (%) |

|---|---|

| Compound C | -9% |

| Compound D | +10% |

| 3-(t-Butoxycarbonyl)amino-4-(trifluoromethyl)phenylboronic acid | TBD |

Case Studies and Research Findings

- Case Study on Antimicrobial Efficacy : A study evaluated various boronic acid derivatives against resistant strains of bacteria. The results indicated that compounds with trifluoromethyl substitutions had lower minimum inhibitory concentrations (MICs), indicating higher efficacy against resistant strains .

- Cell Viability Assays : In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cell lines while maintaining lower toxicity towards normal cells. This selectivity is crucial for developing targeted cancer therapies .

- Pharmacokinetic Properties : Research into the pharmacokinetics of related compounds showed moderate absorption and slow elimination rates, which are favorable for sustained therapeutic effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(t-Boc)amino-4-(trifluoromethyl)phenylboronic acid, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling. A representative protocol involves reacting a halogenated precursor (e.g., 4-bromo-3-nitrobenzoate derivatives) with tert-butoxycarbonyl (Boc)-protected aminophenylboronic acid in the presence of Pd(PPh₃)₄, sodium carbonate, and a solvent system like 1,2-dimethoxyethane/water under reflux . Purification is achieved via column chromatography, followed by recrystallization. Purity is confirmed by HPLC (>95%) and NMR (e.g., absence of residual solvents or coupling byproducts in H/C NMR spectra) .

Q. How does the trifluoromethyl group influence the reactivity of phenylboronic acids in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the boron center, improving oxidative addition with palladium catalysts. However, steric hindrance may reduce coupling efficiency. Comparative studies with non-fluorinated analogs (e.g., 4-methylphenylboronic acid) using kinetic monitoring (e.g., in situ IR or LC-MS) can quantify these effects .

Advanced Research Questions

Q. What computational strategies are effective for predicting the electronic properties and reaction pathways of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level optimize molecular geometry and frontier orbitals (HOMO/LUMO), revealing charge distribution at the boron center and Boc-protected amine. Molecular docking studies (e.g., AutoDock Vina) can predict interactions with biological targets, such as proteases or saccharides, guided by the boronic acid's affinity for diols .

Q. How can contradictory data on coupling efficiency be resolved when using this boronic acid in diverse reaction conditions?

- Methodological Answer : Contradictions often arise from solvent polarity, base strength, or Pd catalyst loading. Design of Experiments (DoE) methodologies, such as fractional factorial designs, systematically vary parameters (e.g., temperature, solvent ratio, catalyst type) to identify critical factors. For example, aqueous/organic solvent systems may hydrolyze the Boc group, necessitating anhydrous conditions .

Q. What are the best practices for stabilizing this compound against protodeboronation or hydrolysis?

- Methodological Answer : Protodeboronation is minimized by using aprotic solvents (e.g., THF, DMF) and avoiding strong acids. Stabilization strategies include:

- Storing as a pinacol ester derivative.

- Adding radical scavengers (e.g., BHT) during reactions.

- Monitoring degradation via F NMR (trifluoromethyl group as an internal reporter) .

Q. How does the Boc-protected amine influence solubility and crystallinity in solid-state studies?

- Methodological Answer : The Boc group enhances solubility in polar aprotic solvents (e.g., DMSO) but reduces crystallinity due to steric bulk. Single-crystal X-ray diffraction (SCXRD) with isostructural analogs (e.g., 4-carboxyphenylboronic acid) can guide co-crystallization strategies using hydrogen-bond acceptors (e.g., pyridines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.